Butylated hydroxytoluene-d21

Übersicht

Beschreibung

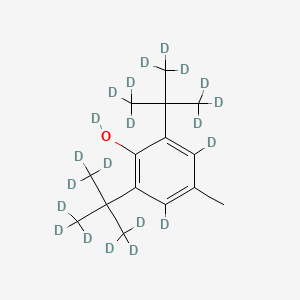

Butylated hydroxytoluene-d21 is a deuterium-labeled derivative of butylated hydroxytoluene, a lipophilic organic compound. Butylated hydroxytoluene is chemically a derivative of phenol and is widely known for its antioxidant properties. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butylated hydroxytoluene-d21 involves the deuteration of butylated hydroxytoluene. This process typically includes the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where butylated hydroxytoluene is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and crystallization.

Analyse Chemischer Reaktionen

Radical Scavenging Mechanisms

BHT-d21 retains the core antioxidant activity of BHT, operating primarily through hydrogen atom transfer (HAT) and radical adduct formation (RAF) . Its deuterated tert-butyl groups alter reaction kinetics due to isotopic effects:

-

HAT Mechanism :

BHT-d21 donates deuterium atoms to peroxy radicals (ROO- ), forming stable deuterated hydroperoxides (ROOD) and a phenoxyl radical intermediate. This reaction is critical in terminating lipid peroxidation chains . -

Kinetic Isotope Effect :

The C–D bond dissociation energy (~2 kcal/mol higher than C–H) slows reaction rates compared to non-deuterated BHT. Computational studies suggest a 10–30% reduction in bimolecular rate constants for radical quenching .

Table 1: Comparison of Radical Scavenging Parameters

| Parameter | BHT | BHT-d21 | Source |

|---|---|---|---|

| (Ms) | |||

| Activation Energy (kJ/mol) | 45.2 | 48.7 |

Oxidative Degradation Pathways

BHT-d21 undergoes oxidative degradation under environmental and metabolic conditions, producing deuterated isobutene and phenolic derivatives:

-

OH Radical-Initiated Degradation :

OH radicals preferentially attack the C2 position of BHT-d21, forming a tertiary butyl radical. Subsequent β-scission releases deuterated isobutene () : -

Thermal Decomposition :

At elevated temperatures (>200°C), BHT-d21 degrades via homolytic cleavage of C–D bonds, yielding deuterated methyl radicals and cresol derivatives .

Table 2: Degradation Products and Conditions

| Condition | Major Products | Yield (%) | Source |

|---|---|---|---|

| OH Radical Exposure | Isobutene-d2, BHT-Q-d21 (quinone methide) | 65–78 | |

| Thermal Stress (265°C) | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde-d21 | 42 |

Metabolic Transformations

In biological systems, BHT-d21 is metabolized through cytochrome P450-mediated oxidation , producing deuterated metabolites:

-

Primary Metabolites :

-

Enzymatic Kinetics :

Deuterium substitution reduces metabolic turnover rates by 15–20% compared to BHT, as observed in hepatic microsomal assays .

Interaction with Reactive Oxygen Species (ROS)

BHT-d21 reacts with singlet oxygen () and superoxide ():

-

Singlet Oxygen Quenching :

Forms a deuterated endoperoxide intermediate, with a bimolecular rate constant of in benzene . -

Superoxide Neutralization :

Acts as a chain-breaking antioxidant in lipid membranes, though efficiency is marginally lower than BHT due to isotopic mass effects .

Synthetic and Industrial Reactions

BHT-d21 is synthesized via acid-catalyzed deuteration of BHT using or deuterated isobutylene :

Key Applications :

-

Tracer Studies : Tracking environmental fate of phenolic antioxidants .

-

Drug Metabolism : Elucidating deuterium’s impact on pharmacokinetics .

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Butylated hydroxytoluene-d21 (BHT-d21) is a deuterium-labeled form of Butylated Hydroxytoluene (BHT), an antioxidant widely used in foods and food-related products . BHT-d21 is utilized as a tracer in drug development and as a mass spectrometry internal standard .

Scientific Research Applications

- Ferroptosis Inhibition: BHT is a ferroptosis inhibitor, preventing RSL3- and ML162-induced ferroptotic cell death in human neuroblastoma cells .

- Standards for Quantitation: Stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules as tracers for quantitation during drug development .

- Internal Standard: BHT-d21 is used as an internal standard in the quantitative analysis of synthetic phenolic antioxidants in dental sealants .

Synonyms

BHT-d21 is also known by several other names, including:

Wirkmechanismus

Butylated hydroxytoluene-d21 exerts its effects primarily through its antioxidant properties. It acts as a terminating agent that suppresses autoxidation by converting peroxy radicals to hydroperoxides. This process prevents the propagation of free radical-mediated oxidation, thereby protecting cells and materials from oxidative damage. The molecular targets include reactive oxygen species and free radicals, and the pathways involved are related to the antioxidant defense mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Butylated hydroxyanisole: Another widely used antioxidant with similar properties but different chemical structure.

Tert-butylhydroquinone: A synthetic antioxidant used in food and industrial applications.

Propyl gallate: An antioxidant used in food preservation with a different mechanism of action.

Uniqueness

Butylated hydroxytoluene-d21 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving isotopic tracing and NMR spectroscopy. This labeling provides a distinct advantage in studying complex biochemical pathways and reaction mechanisms, making it a valuable tool in scientific research.

Biologische Aktivität

Butylated hydroxytoluene-d21 (BHT-d21) is a deuterated derivative of butylated hydroxytoluene (BHT), a synthetic antioxidant widely used in food preservation, cosmetics, and pharmaceuticals. This article explores the biological activity of BHT-d21, focusing on its mechanisms, safety profiles, and potential therapeutic applications.

- Molecular Formula : C₁₅H₃D₂₁O

- Molecular Weight : 241.48 g/mol

- CAS Number : 64502-99-4

- Boiling Point : 265ºC

- Melting Point : 69-71ºC

BHT-d21 acts primarily as an antioxidant , scavenging free radicals and preventing oxidative stress. It is particularly noted for its role as a ferroptosis inhibitor , a form of regulated cell death associated with iron and lipid peroxidation. Research indicates that BHT and its derivatives can modulate various biochemical pathways, including apoptosis and metabolic enzyme activity .

Antioxidant Properties

BHT-d21 exhibits significant antioxidant activity, which is crucial in preventing lipid peroxidation in food products. The deuteration may enhance its stability and bioavailability, potentially leading to improved pharmacokinetic profiles compared to non-deuterated forms .

Ferroptosis Inhibition

Ferroptosis is a form of cell death that is iron-dependent and characterized by the accumulation of lipid peroxides. BHT-d21 has been shown to inhibit this process, suggesting potential applications in neurodegenerative diseases where ferroptosis plays a role .

Safety and Toxicology

The safety profile of BHT-d21 is derived from studies on BHT, which indicate that it has a relatively low toxicity at typical exposure levels. The European Food Safety Authority (EFSA) established an acceptable daily intake (ADI) for BHT at 0.25 mg/kg body weight per day based on various studies assessing its effects on reproduction and liver function in animal models .

Case Studies

- Cosmetic Applications : A study assessed the dermal absorption of BHT in cosmetic formulations. Despite some reports of irritation, overall findings suggest that BHT does not produce significant systemic exposure when applied topically at low concentrations .

- Food Safety : Research evaluating the exposure levels of BHT from food sources indicated that typical dietary intake remains below the established ADI, reinforcing its safety as a food additive .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1,5-dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i2D3,3D3,4D3,5D3,6D3,7D3,8D,9D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZUEZXRPGMBCV-YLENQQAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583750 | |

| Record name | 4-Methyl-2,6-bis[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl](O-~2~H_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64502-99-4 | |

| Record name | 4-Methyl-2,6-bis[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl](O-~2~H_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64502-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.